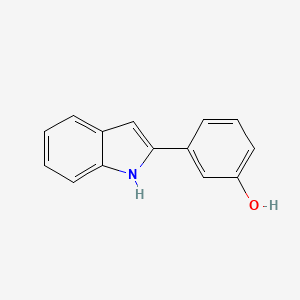

3-(1H-indol-2-yl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

3-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)15-14/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHVUPZZAIICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378048 | |

| Record name | 3-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40756-70-5 | |

| Record name | 3-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fischer Indole Cyclization

The mechanism involves acid-catalyzed-sigmatropic rearrangement of the hydrazone intermediate, followed by aromatization. Optimizing the acid strength (e.g., using BF₃·Et₂O over H₂SO₄) improves yields by minimizing side reactions.

PPA-Mediated Reactions

PPA acts as both a Brønsted acid and a dehydrating agent, facilitating nitro group elimination and cyclization. Increasing the phenol’s nucleophilicity (e.g., using p-cresol) enhances reaction rates.

Lithium Reagent Selectivity

s-BuLi exhibits higher selectivity for deprotonating aromatic protons compared to n-BuLi, reducing byproduct formation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-indol-2-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in precursor compounds can be reduced to amines.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids or other catalysts.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Amines and other reduced products.

Substitution: Halogenated or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1H-indol-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Wirkmechanismus

The biological activity of 3-(1H-indol-2-yl)phenol is often attributed to its ability to interact with multiple molecular targets and pathways. For example, it can bind to specific receptors or enzymes, modulating their activity and leading to various therapeutic effects . The indole moiety is known to engage in hydrogen bonding and π-π interactions, which can enhance its binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

2-(1H-Indol-2-yl)phenol and 4-(1H-Indol-2-yl)phenol

- Structural Differences: These isomers differ in the position of the indole substituent on the phenol ring (2- or 4-position instead of 3-).

- Properties: 2-(1H-Indol-2-yl)phenol: CAS 4749-47-7, purity ≥95%, molecular weight 209.24 g/mol . 4-(1H-Indol-2-yl)phenol: CAS 40643-14-9, purity ≥95%, molecular weight 209.24 g/mol .

- Synthesis: Both isomers are synthesized via similar routes to 3-(1H-indol-2-yl)phenol, often using p-toluenesulfonic acid (p-TSA) as a catalyst for cyclocondensation .

Halogen-Substituted Derivatives

4-Chloro-2-(1H-indol-2-yl)phenol

- Structure: A chloro group is introduced at the 4-position of the phenol ring (CAS 32380-83-9, molecular formula C₁₄H₁₀ClNO, molecular weight 243.69 g/mol) .

- Applications: This derivative is highlighted in safety data sheets for its use in pharmaceutical intermediates.

Heterocyclic Hybrids

3-(5-((1H-Indol-2-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol

- Structure: Incorporates an oxadiazole ring, a heterocycle known for its electron-withdrawing properties and role in drug design.

4-(3-(3-(4-Substituted Phenyl)-4,5-dihydroisoxazol-5-yl)-1H-indol-2-yl)phenol Derivatives

- Structure: Features an isoxazole moiety fused to the indole-phenol core.

- Bioactivity : Analogs in this class (e.g., compounds 5b, 5c, 5d) demonstrate significant analgesic activity in murine models, with acute toxicity studies confirming safety profiles .

Pyrazole and Thioamide Derivatives

3-(1H-Indol-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Biologische Aktivität

3-(1H-indol-2-yl)phenol, also known as indole-2-phenol, is an organic compound characterized by its unique structure, which combines an indole ring with a phenolic group. This compound has garnered significant interest due to its diverse biological activities, making it a valuable candidate for drug development and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 223.25 g/mol. The presence of both the indole and phenolic moieties contributes to its reactivity and potential biological interactions.

Key Features:

- Indole Ring: Known for various biological activities including antimicrobial and anticancer properties.

- Phenolic Group: Contributes to antioxidant activity and the ability to interact with biological receptors.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation.

Mechanisms of Action:

- Inhibition of Anti-apoptotic Proteins: The compound can downregulate proteins that prevent apoptosis, thus promoting cancer cell death.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.

Antimicrobial Activity

This compound also demonstrates significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings:

- Minimum Inhibitory Concentration (MIC): Research indicates that the MIC values for various bacterial strains are within a range that suggests effective antimicrobial action.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines.

Case Studies

- Anticancer Study : In a study published in Nature, this compound was tested on various cancer cell lines, demonstrating significant cytotoxic effects at low concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that it could serve as a template for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of indole derivatives with phenolic compounds under acidic conditions. Various synthetic routes have been explored to enhance yield and purity.

Common Synthetic Routes:

- Polyphosphoric Acid-Mediated Condensation: This method allows for efficient synthesis while maintaining high yields.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-(1H-indol-2-yl)phenol, and how can data inconsistencies be resolved?

- Methodology : Utilize a combination of NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, ¹H NMR can identify aromatic protons in the indole (δ 7.0–7.5 ppm) and phenol (δ 5.0–6.0 ppm) moieties. Discrepancies in peak splitting or integration may arise from tautomerism (indole NH ↔ phenol OH); variable-temperature NMR or deuterium exchange experiments can clarify these ambiguities .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve conflicting assignments .

Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?

- Key Methods :

- Transition-metal-catalyzed coupling : Palladium-mediated Ullmann or Buchwald-Hartwig coupling between indole derivatives and substituted phenols. Optimize ligand selection (e.g., Xantphos) and solvent (toluene/DMF) to enhance yield .

- Acid-catalyzed annulation : A formal [5+1]-annulation between prop-2-ynylsulfonium salts and phenolic precursors, as reported for structural analogs. Yields >70% are achievable with p-toluenesulfonic acid (p-TSA) catalysis at 80°C .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- Strategy :

- Perform molecular docking to predict binding affinities for targets like cytochrome P450 or serotonin receptors, leveraging the indole scaffold’s affinity for aromatic binding pockets .

- Use QSAR models to correlate electronic properties (HOMO/LUMO energies) with observed activities. For example, electron-donating groups on the phenol ring may improve antioxidant potential .

- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., radical scavenging assays) to validate predictions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Challenges :

- Disorder in aromatic systems : The indole and phenol rings may exhibit rotational disorder, complicating electron density maps.

- Hydrogen bonding : Dynamic OH/NH interactions can lead to twinning or poor diffraction quality.

- Solutions :

- Collect high-resolution data (<1.0 Å) using synchrotron radiation. Refine with SHELXL (via Olex2 interface), applying restraints for planar groups and isotropic displacement parameters .

- For twinned crystals, use the TwinRotMat tool in SHELXL to deconvolute overlapping reflections .

Q. How does the electronic configuration of this compound influence its reactivity in photochemical applications?

- Mechanistic Insights :

- The compound’s extended π-system enables charge-transfer transitions (λ ≈ 300–400 nm), making it a candidate for photocatalytic C–H activation. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes .

- Substituent effects: Electron-withdrawing groups (e.g., nitro) on the phenol ring redshift absorption maxima, while electron-donating groups (e.g., methoxy) enhance redox stability .

- Experimental Design : Pair with a sacrificial reductant (e.g., triethanolamine) in UV-vis experiments to assess photocatalytic H₂ evolution efficiency .

Data Analysis and Contradictions

Q. How can researchers reconcile conflicting reports on the biological activity of this compound derivatives?

- Root Causes : Variability in assay conditions (e.g., cell lines, solvent/DMSO concentrations) or impurities in synthetic batches.

- Resolution :

- Reproduce studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Employ HPLC-PDA (>95% purity threshold) and LC-MS to verify compound integrity .

- Perform meta-analyses of published IC₅₀ values to identify outlier datasets .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.